
1-Amino-1-(5-fluoro-2-methylphenyl)acetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-1-(5-fluoro-2-methylphenyl)acetone is a chemical compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-1-(5-fluoro-2-methylphenyl)acetone typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-2-methylbenzaldehyde and acetone.
Formation of Intermediate: The aldehyde group of 5-fluoro-2-methylbenzaldehyde reacts with acetone in the presence of a base to form an intermediate.
Amination: The intermediate undergoes amination using ammonia or an amine source to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Amino-1-(5-fluoro-2-methylphenyl)acetone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-Amino-1-(5-fluoro-2-methylphenyl)acetone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Amino-1-(5-fluoro-2-methylphenyl)acetone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding, influencing the compound’s reactivity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-1-(4-fluorophenyl)acetone
- 1-Amino-1-(3-fluoro-2-methylphenyl)acetone
- 1-Amino-1-(5-chloro-2-methylphenyl)acetone
Uniqueness
1-Amino-1-(5-fluoro-2-methylphenyl)acetone is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H12FNO |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
1-amino-1-(5-fluoro-2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H12FNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,10H,12H2,1-2H3 |
Clé InChI |
BQOCJOZOQNCJGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)F)C(C(=O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


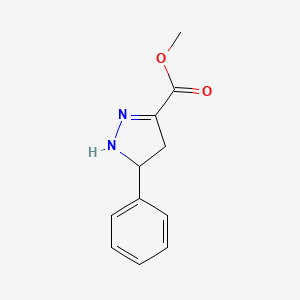
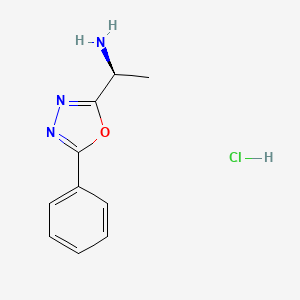
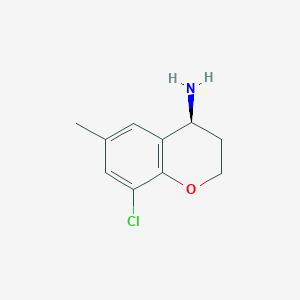
![Benzyl 4-formyl-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13057084.png)
![(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13057101.png)
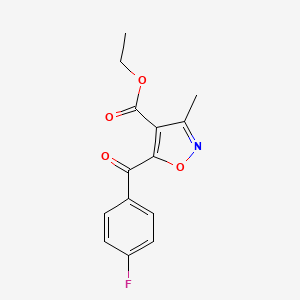
![(Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13057117.png)
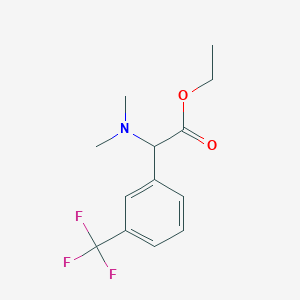
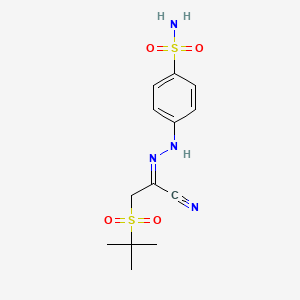
![2-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole;dihydrochloride](/img/structure/B13057124.png)
![3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13057150.png)
![1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13057155.png)
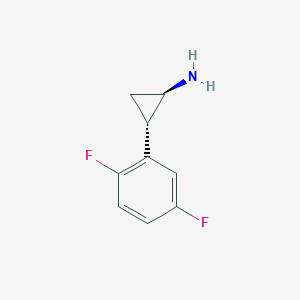
![4-(m-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057161.png)
